(S)-1-((3-Chlorophenyl)sulfonyl)-3-methylpiperazine hydrochloride
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Overview
Description
(S)-1-((3-Chlorophenyl)sulfonyl)-3-methylpiperazine hydrochloride is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a 3-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a 3-methylpiperazine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((3-Chlorophenyl)sulfonyl)-3-methylpiperazine hydrochloride typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the chlorination of 3-chlorophenyl sulfone using thionyl chloride or phosphorus pentachloride to form the corresponding sulfonyl chloride.
Nucleophilic Substitution Reaction: The sulfonyl chloride intermediate is then reacted with 3-methylpiperazine under basic conditions to form the desired sulfonyl piperazine compound.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((3-Chlorophenyl)sulfonyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine or chlorophenyl derivatives.
Scientific Research Applications
(S)-1-((3-Chlorophenyl)sulfonyl)-3-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-((3-Chlorophenyl)sulfonyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also interact with neurotransmitter receptors, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-((4-Chlorophenyl)sulfonyl)-3-methylpiperazine hydrochloride
- (S)-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride
- (S)-1-((3-Chlorophenyl)sulfonyl)-4-methylpiperazine hydrochloride
Uniqueness
(S)-1-((3-Chlorophenyl)sulfonyl)-3-methylpiperazine hydrochloride is unique due to the specific positioning of the 3-chlorophenyl group and the 3-methyl substitution on the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S)-1-(3-chlorophenyl)sulfonyl-3-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S.ClH/c1-9-8-14(6-5-13-9)17(15,16)11-4-2-3-10(12)7-11;/h2-4,7,9,13H,5-6,8H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRUMRQCHQDEC-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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